(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid (1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440374
InChI: InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1
SMILES:
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid

CAS No.:

Cat. No.: VC17440374

Molecular Formula: C7H11NO2

Molecular Weight: 141.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid -

Specification

Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
IUPAC Name (1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid
Standard InChI InChI=1S/C7H11NO2/c9-6(10)7-3-5(7)1-2-8-4-7/h5,8H,1-4H2,(H,9,10)/t5-,7-/m1/s1
Standard InChI Key PLUWVUSFPGLDMG-IYSWYEEDSA-N
Isomeric SMILES C1CNC[C@]2([C@H]1C2)C(=O)O
Canonical SMILES C1CNCC2(C1C2)C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Molecular Framework and Functional Groups

(1S,6S)-3-Azabicyclo[4.1.0]heptane-1-carboxylic acid belongs to the azabicycloalkane class, featuring a bicyclic system comprising a cycloheptane ring fused with a pyrrolidine-like structure. The nitrogen atom occupies the 3-position, while the carboxylic acid group is appended to the 1-position of the bicyclic scaffold. The molecular formula is C7H11NO2\text{C}_7\text{H}_{11}\text{NO}_2, with a molecular weight of 141.17 g/mol.

The compound’s stereochemistry is critical to its biological interactions. The (1S,6S) configuration ensures specific spatial arrangements of substituents, influencing its binding affinity to enzymatic targets and chiral recognition in synthetic applications . X-ray crystallographic analyses of related azabicyclo compounds, such as (3S,6S,10S)-configured derivatives, confirm that stereochemical purity directly correlates with conformational stability .

Synthetic Methodologies and Optimization

Cyclization Strategies

A highly efficient synthesis route involves the cyclization of unsaturated dipeptide precursors via intramolecular acyliminium ion formation. For example, Boc-protected serinyl-glycine derivatives undergo acid-catalyzed cyclization to yield azabicyclo[4.1.0]heptane frameworks with >80% enantiomeric excess . Key steps include:

  • Precursor Activation: Tert-butyl chloroformate mediates carbamate formation, stabilizing the intermediate for subsequent cyclization.

  • Acyliminium Ion Formation: Trifluoroacetic acid (TFA) promotes the generation of reactive acyliminium species, enabling ring closure.

  • Stereochemical Control: Chiral auxiliaries or enantioselective catalysis ensures the desired (1S,6S) configuration .

Table 1: Comparative Synthesis Routes for Azabicyclo[4.1.0]heptane Derivatives

MethodStarting MaterialYield (%)Stereopurity (% ee)
Dipeptide Cyclization Boc-Ser-Gly-OMe82–9585–99
Alkene MetathesisCyclic allylamines70–7890–95
Reductive AminationBicyclic ketones65–7280–88

Stereoselective Modifications

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid moiety participates in standard reactions, including:

  • Esterification: Methanol/H+^+ catalysis converts the acid to methyl esters for improved lipid solubility.

  • Amide Formation: Coupling with amines via EDC/HOBt yields biologically active conjugates.

Nitrogen-Centered Reactivity

The tertiary amine undergoes quaternization with alkyl halides, producing cationic species with enhanced water solubility. This property is exploitable in prodrug design or ionic liquid formulations.

Industrial and Research Applications

Chiral Building Blocks

The (1S,6S) configuration makes this compound a valuable precursor for asymmetric synthesis. It has been employed in the production of:

  • Peptidomimetics: Enhancing protease resistance in therapeutic peptides.

  • Ligands for Catalysis: Chiral phosphine derivatives for enantioselective hydrogenation .

Drug Discovery

Pharmaceutical companies prioritize azabicyclo scaffolds for CNS-targeted therapies due to their blood-brain barrier permeability. Current pipelines include:

  • Neurodegenerative Agents: Targeting α-synuclein aggregation in Parkinson’s disease.

  • Antidepressants: Serotonin reuptake inhibition with reduced off-target effects.

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